molecular formula C11H14Cl2N4 B2606716 2-(Pyridin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride CAS No. 2197053-34-0

2-(Pyridin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride

Cat. No. B2606716
CAS RN: 2197053-34-0
M. Wt: 273.16
InChI Key: IJQOFQZXSPNXSX-UHFFFAOYSA-N
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Description

Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

Various synthetic routes for pyrrolopyrazine derivatives have been explained, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . For example, one-pot synthesis of “1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo [1,2-a] pyrazine” derivatives was developed via three steps: (1) the formation of a domino imine, (2) intramolecular annulation, and then (3) “Ugi-azide reaction” .


Molecular Structure Analysis

The pyrrolopyrazine structure is an attractive scaffold for drug discovery research . It contains a pyrrole ring and a pyrazine ring .


Chemical Reactions Analysis

The reaction of pyrrolopyrazine derivatives can proceed via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt, which subjected a facile closure and provided the shared intermediate .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolopyrazine derivatives can vary widely depending on their specific structures .

Scientific Research Applications

Antimicrobial Activity

Compounds with the pyrrolopyrazine scaffold, which includes “2-(Pyridin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride”, have been found to exhibit antimicrobial activity . This makes them potentially useful in the development of new antimicrobial drugs.

Anti-inflammatory Activity

Pyrrolopyrazine derivatives have also been shown to have anti-inflammatory properties . This suggests that they could be used in the treatment of conditions characterized by inflammation.

Antiviral Activity

These compounds have demonstrated antiviral activity , indicating potential use in the development of antiviral medications.

Antifungal Activity

The antifungal activity of pyrrolopyrazine derivatives suggests potential applications in the treatment of fungal infections.

Antioxidant Activity

Pyrrolopyrazine derivatives have been found to have antioxidant properties , which could be beneficial in a variety of health-related applications, such as the prevention of oxidative stress-related diseases.

Antitumor Activity

These compounds have shown antitumor activity , suggesting potential use in cancer treatment.

Kinase Inhibitory Activity

Pyrrolopyrazine derivatives have demonstrated kinase inhibitory activity , which could be useful in the treatment of diseases related to kinase dysfunction.

Applications in Organic Electronics

Donor–Acceptor based 2,3-di(pyridin-2-yl)pyrido[2,3-b]pyrazine amine derivatives, which are similar to “2-(Pyridin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride”, have potential applications in organic electronics .

Future Directions

Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

2-pyridin-3-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4.2ClH/c1-2-9(6-12-3-1)10-8-15-5-4-13-7-11(15)14-10;;/h1-3,6,8,13H,4-5,7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQOFQZXSPNXSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=C(N=C2CN1)C3=CN=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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